2-hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Description
2-Hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a hydroxyl group at position 2 and a 4-methylbenzyl group at position 3.
Properties
IUPAC Name |
4-hydroxy-3-[(4-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-6-8-12(9-7-11)10-13-16(22)20-18-19-14-4-2-3-5-15(14)21(18)17(13)23/h2-9,23H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZRTBKHIUFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the intermediate, followed by cyclization and functional group modifications to introduce the hydroxy and 4-methylbenzyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzimidazole ring or the attached functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationships (SAR)
- 3-(4-Methylbenzyl): Increases lipophilicity, promoting membrane permeability and bioavailability .
- Synthetic Optimization : Microwave methods reduce reaction time and improve yields compared to traditional heating .
Biological Activity
2-Hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the pyrimidobenzimidazole family, recognized for its diverse biological activities. This compound has been the focus of various studies aimed at understanding its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimido[1,2-a]benzimidazole core, with a hydroxy group at position 2 and a 4-methylbenzyl substituent at position 3. Its molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases involved in cell proliferation and survival pathways, thereby exerting antiproliferative effects on cancer cells.
- Antimicrobial Activity : It has shown potential against several pathogens by disrupting cellular functions or biofilm formation, particularly in Staphylococcus aureus and Staphylococcus epidermidis .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound using various assays:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens .
- Biofilm Inhibition : It effectively inhibited biofilm formation in pathogenic bacteria, suggesting its potential as a therapeutic agent against biofilm-associated infections.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, limiting cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reaction : Starting with 2-aminobenzimidazole and an appropriate aldehyde or ketone.
- Cyclization : Followed by cyclization to form the pyrimidobenzimidazole core.
- Functional Group Modifications : Introduction of hydroxy and methylbenzyl groups through further chemical reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
